molecular formula C21H28ClNO4 B565359 (R)-5-Hydroxy Propafenone Hydrochloride CAS No. 158080-72-9

(R)-5-Hydroxy Propafenone Hydrochloride

Cat. No.: B565359
CAS No.: 158080-72-9
M. Wt: 393.908
InChI Key: FAYLNKVZLXBDBE-GMUIIQOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxy Propafenone Hydrochloride involves several steps, including the preparation of the intermediate compounds and the final product. One common method involves the use of hydrophilic gel sustained release technology to control the release speed of the compound . Another method employs an extrusion-spheronization technique to create sustained-release pellets .

Industrial Production Methods

Industrial production of ®-5-Hydroxy Propafenone Hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process includes mixing the main components with hydrophilic gel retardants like polymer starch, methylcellulose, and hydroxypropyl methylcellulose . The mixture is then processed into pellets or tablets using conventional methods .

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-5-Hydroxy Propafenone Hydrochloride can lead to the formation of various oxidized derivatives.

Scientific Research Applications

®-5-Hydroxy Propafenone Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849538
Record name 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158080-72-9
Record name 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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